molecular formula C22H22N4O3S B2983552 2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1235121-76-2

2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2983552
CAS RN: 1235121-76-2
M. Wt: 422.5
InChI Key: WBTOYLWSUZFWBR-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, also known as NITD-916, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as an antiviral agent. This compound was first synthesized by a team of researchers at the Novartis Institute for Tropical Diseases (NITD) in Singapore, who were looking for new drugs to combat dengue fever, a viral disease that affects millions of people worldwide.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Convenient Synthesis Approaches: The reaction of certain nitrophenyl ethanones via specific routes allows for the efficient one-pot synthesis of aminobenzo[b]thiophenes and imidazole derivatives, demonstrating the versatility of nitrophenyl compounds in synthesizing heterocyclic structures (Androsov et al., 2010).

Biological Activities

  • Anticancer and Antimicrobial Activities: Compounds related to imidazole derivatives have shown potential in various biological activities. For instance, tetrazole derivatives exhibit anticandidal activity with minimal cytotoxicity (Kaplancıklı et al., 2014). Furthermore, imidazole-based heterocycles have been synthesized and evaluated for antimicrobial, antioxidant, and cytotoxic activities, highlighting the therapeutic potential of these compounds (Abdel-Wahab et al., 2011).

Material Science and Chemical Properties

  • Formation of Co-crystals and Salts: The study of crystalline adducts from imidazol-1-yl-phenylethanone derivatives reveals the ability to form stable structures through hydrogen bonding and noncovalent interactions, indicating applications in material science and crystal engineering (Jin et al., 2011).

Antiviral and Wound-Healing Potential

  • Antiviral Activity: New derivatives from the synthesis of imidazole and pyrazole compounds have been evaluated for their antiviral activities, showcasing the potential of these chemicals in developing antiviral therapeutics (Attaby et al., 2006).
  • Wound Healing: Certain ethanone derivatives have shown significant in vivo wound-healing activity, providing a foundation for the development of new therapeutic agents for wound management (Vinaya et al., 2009).

properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c27-21(24-12-5-2-6-13-24)16-30-22-23-15-20(25(22)18-9-3-1-4-10-18)17-8-7-11-19(14-17)26(28)29/h1,3-4,7-11,14-15H,2,5-6,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTOYLWSUZFWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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